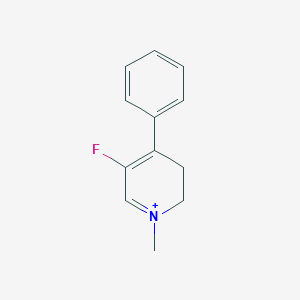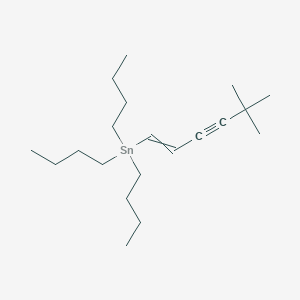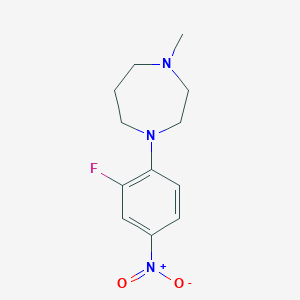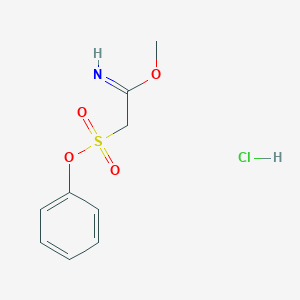
5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium is an organic compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a fluorine atom, a methyl group, and a phenyl group attached to a dihydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-2,3-dihydropyridine with methyl iodide and potassium fluoride in the presence of a suitable solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium salts, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium involves its interaction with specific molecular targets and pathways. The fluorine atom and phenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-2,3-dihydropyridine: Lacks the fluorine and methyl groups.
1-Methyl-4-phenyl-2,3-dihydropyridine: Lacks the fluorine atom.
5-Fluoro-2,3-dihydropyridine: Lacks the phenyl and methyl groups.
Uniqueness
5-Fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
651321-28-7 |
|---|---|
Formule moléculaire |
C12H13FN+ |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
5-fluoro-1-methyl-4-phenyl-2,3-dihydropyridin-1-ium |
InChI |
InChI=1S/C12H13FN/c1-14-8-7-11(12(13)9-14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/q+1 |
Clé InChI |
ORZSUSLOCBUDGW-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC(=C(CC1)C2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol](/img/structure/B12596603.png)
![4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B12596614.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-](/img/structure/B12596619.png)
![acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B12596620.png)
![Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12596631.png)

![(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine](/img/structure/B12596647.png)

![2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12596661.png)
![Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-](/img/structure/B12596669.png)


![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)
